molecular formula C17H24N4O3S B2781767 3,5-dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-4-sulfonamide CAS No. 2034286-61-6

3,5-dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-4-sulfonamide

Cat. No.: B2781767
CAS No.: 2034286-61-6
M. Wt: 364.46
InChI Key: TZTJPEHMEUDCGN-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H24N4O3S and its molecular weight is 364.46. The purity is usually 95%.
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Biological Activity

3,5-Dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-4-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C16H22N4O3S\text{C}_{16}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

Key Characteristics:

  • Molecular Weight: 350.44 g/mol
  • CAS Number: Not specified in the search results but can be derived from its structural formula.
  • Functional Groups: Isoxazole ring, sulfonamide group, and piperidine moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition:
    • The compound has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of certain cancer cells and pathogens .
  • Antimicrobial Activity:
    • Preliminary studies indicate that derivatives of isoxazole compounds exhibit significant antimicrobial properties. The sulfonamide group enhances the compound's ability to disrupt bacterial folate synthesis .
  • Anticancer Potential:
    • Research has demonstrated that related isoxazole derivatives can induce apoptosis in cancer cell lines by disrupting microtubule dynamics and inhibiting tubulin polymerization . The presence of the piperidine ring may contribute to enhanced cell permeability.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme Inhibition Inhibits DHODH leading to reduced cell proliferation
Antimicrobial Effective against various bacterial strains
Anticancer Induces apoptosis in cancer cell lines
Cytotoxicity Exhibits cytotoxic effects on specific cell lines

Case Studies

  • Inhibition of DHODH:
    • A study demonstrated that 3,5-dimethylisoxazole derivatives showed superior activity compared to known inhibitors like brequinar and teriflunomide in inhibiting DHODH, suggesting potential for immunosuppressive therapies .
  • Antimicrobial Efficacy:
    • A series of related compounds were tested for their antimicrobial properties against E. coli and S. aureus, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
  • Anticancer Activity:
    • In vitro assays revealed that the compound induced G2/M phase arrest in A549 lung cancer cells at low micromolar concentrations, indicating its potential as a novel anticancer agent .

Properties

IUPAC Name

3,5-dimethyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S/c1-12-10-16(4-7-18-12)21-8-5-15(6-9-21)11-19-25(22,23)17-13(2)20-24-14(17)3/h4,7,10,15,19H,5-6,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTJPEHMEUDCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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